molecular formula C10H12N2O4 B2645717 methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 1005585-96-5

methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No.: B2645717
CAS No.: 1005585-96-5
M. Wt: 224.216
InChI Key: YSKLBCNATJWVRL-UHFFFAOYSA-N
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Description

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with methyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other pyrazole derivatives with potential pharmacological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes and pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate.

    Methyl 4-(1H-pyrazol-4-yl)-2,4-dioxobutanoate: A similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 1,5-dimethyl groups on the pyrazole ring can enhance its stability and modify its interaction with molecular targets.

Properties

IUPAC Name

methyl 4-(1,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-7(5-11-12(6)2)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKLBCNATJWVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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